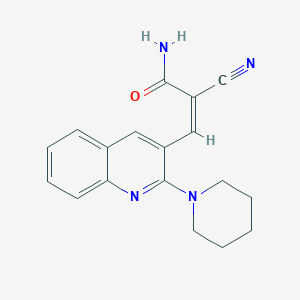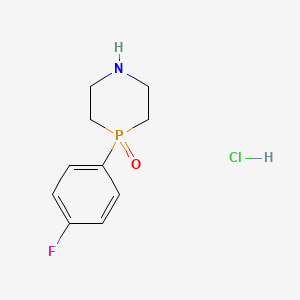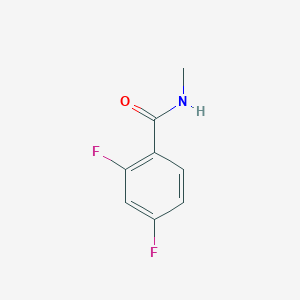![molecular formula C10H20O2SSi B2882510 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde CAS No. 2416231-31-5](/img/structure/B2882510.png)
3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is a chemical compound with the molecular formula C10H20O2SSi. It is a silyl-protected aldehyde, which means it contains a silyl group (tert-butyl(dimethyl)silyl) that protects the aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde typically involves the protection of an aldehyde group with a tert-butyl(dimethyl)silyl group. One common method involves the reaction of a thietane derivative with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
the principles of protecting group chemistry and the use of silyl chlorides in organic synthesis are well-established in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can replace the silyl group
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted thietane derivatives
Scientific Research Applications
3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a protected aldehyde, it is used in multi-step organic synthesis to introduce aldehyde functionality at a later stage.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves the use of protected aldehydes to study their reactivity and biological activity.
Industry: While not commonly used in large-scale industrial processes, it is valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The silyl group protects the aldehyde from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-[Tert-butyl(dimethyl)silyl]oxypropanal: Another silyl-protected aldehyde with similar reactivity.
3-[Tert-butyl(dimethyl)silyl]oxyacetaldehyde: A simpler aldehyde with a similar protecting group.
tert-Butyldimethylsilyl ethers: A broader class of compounds with the tert-butyl(dimethyl)silyl protecting group
Uniqueness
3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde is unique due to its thietane ring structure, which imparts distinct reactivity compared to other silyl-protected aldehydes. This uniqueness makes it valuable in specific synthetic applications where the thietane ring is required .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2SSi/c1-9(2,3)14(4,5)12-10(6-11)7-13-8-10/h6H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDOLGUXLSZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CSC1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)
![1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2882429.png)
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882432.png)
![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)

![1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2882436.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2882439.png)


![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)
